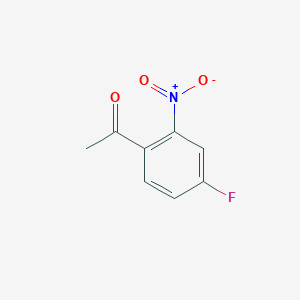

1-(4-Fluoro-2-nitrophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVAEFFNYPYLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607408 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-44-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-2-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Fluorinated Nitroaromatic Ketones in Advanced Organic Synthesis

Fluorinated nitroaromatic ketones represent a class of organic compounds characterized by the presence of a fluorine atom, a nitro group, and a ketone functional group attached to an aromatic ring. This unique combination of substituents imparts a distinct reactivity profile to the molecule, making it a valuable tool in the hands of synthetic chemists.

The presence of a fluorine atom, the most electronegative element, significantly influences the electronic properties of the aromatic ring. It can alter the acidity of adjacent protons and direct the regioselectivity of further chemical transformations. Moreover, the incorporation of fluorine into organic molecules can enhance their metabolic stability and binding affinity to biological targets, a property extensively exploited in medicinal chemistry.

The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This feature allows for the selective introduction of nucleophiles at specific positions on the ring. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening up a plethora of possibilities for further derivatization and the construction of complex molecular architectures, including various heterocyclic systems. rsc.org

The ketone functional group is a cornerstone of organic synthesis, participating in a wide array of reactions. tib.euyoutube.com It can undergo nucleophilic addition, condensation reactions, and can be transformed into a variety of other functional groups. The interplay between the ketone and the electron-withdrawing nitro and fluoro substituents on the aromatic ring modulates the reactivity of the carbonyl group, offering opportunities for fine-tuning chemical processes.

The strategic placement of these three functional groups in compounds like 1-(4-Fluoro-2-nitrophenyl)ethanone provides a platform for the orchestrated introduction of molecular complexity, enabling the efficient synthesis of a diverse range of target molecules.

Significance As a Key Intermediate and Building Block in Chemical Transformations

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of this compound typically involves a two-step process: the formation of a fluorinated acetophenone (B1666503) precursor followed by regioselective nitration.

Friedel-Crafts Acylation Approaches to Aryl Ethanones

The introduction of the acetyl group onto a fluorinated aromatic ring is commonly achieved via the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org

The general mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The reaction is typically quenched to liberate the aryl ketone product. libretexts.org For the synthesis of a precursor like 4-fluoroacetophenone, fluorobenzene (B45895) is acylated with acetyl chloride.

Mechanism of Friedel-Crafts Acylation:

Formation of Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl chloride, generating a resonance-stabilized acylium ion.

Electrophilic Attack: The acylium ion attacks the fluorobenzene ring, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base removes a proton from the sigma complex, restoring aromaticity and yielding the final product, 4'-fluoroacetophenone. libretexts.org

While effective, the traditional Friedel-Crafts acylation has limitations. It requires stoichiometric amounts of the catalyst, which forms a complex with the product ketone. organic-chemistry.org Furthermore, the reaction can be problematic with strongly deactivated rings. libretexts.org Research has focused on developing greener alternatives, using catalysts like zinc oxide or conducting the reaction in hexafluoro-2-propanol without additional reagents. organic-chemistry.org A method using a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin under microwave irradiation has also been developed for the acylation of fluorobenzene, promoting para-selectivity. google.com

Regioselective Nitration of Fluorinated Acetophenone Precursors

The key step in synthesizing this compound is the regioselective nitration of the 4-fluoroacetophenone precursor. The orientation of the incoming nitro group (-NO₂) is directed by the existing substituents on the aromatic ring: the fluorine atom and the acetyl group.

The acetyl group (-COCH₃) is a meta-directing deactivator due to its electron-withdrawing nature. Conversely, the fluorine atom is an ortho-, para-directing deactivator. Since the para position relative to the fluorine is already occupied by the acetyl group, the fluorine directs the incoming electrophile to the ortho position (position 3). The acetyl group directs the incoming group to the meta position (position 3). Therefore, both groups synergistically direct the nitration to position 2, which is ortho to the fluorine and meta to the acetyl group is not the primary outcome.

In practice, the powerful ortho-, para-directing effect of the halogen and the meta-directing effect of the acetyl group result in the nitration occurring at the position ortho to the fluorine and meta to the acetyl group (position 3) and the position ortho to the acetyl group and meta to the fluorine (position 2). The synthesis of the target compound requires nitration at the C2 position. A common procedure involves the dropwise addition of fuming nitric acid to 4-fluoroacetophenone at low temperatures (e.g., below -5°C), followed by pouring the mixture into ice water to precipitate the product. The directing effects of the substituents determine the final isomeric distribution of the product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of the desired 2-nitro isomer and minimizing the formation of other isomers and byproducts. Key parameters for the nitration of 4-fluoroacetophenone include the choice of nitrating agent, temperature, and reaction time.

| Parameter | Condition | Rationale / Observation |

| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid | A mixture of concentrated nitric acid and sulfuric acid is a common and powerful nitrating agent. Fuming nitric acid can also be used. researchgate.net |

| Temperature | Low temperatures (e.g., < 0°C) | Nitration is a highly exothermic reaction. Low temperatures help to control the reaction rate, preventing over-nitration and improving the regioselectivity. |

| Reaction Time | Monitored (e.g., by TLC) | The reaction is allowed to proceed until the starting material is consumed to maximize conversion. researchgate.net |

| Catalyst | Acid (e.g., H₂SO₄) | Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. |

Research into regioselective nitration has explored various catalytic systems to improve selectivity. For example, PEG-based dicationic acidic ionic liquids have been shown to enhance para-selectivity for alkylbenzenes and ortho-selectivity for halogenated benzenes. researchgate.net While not specifically tested on 4-fluoroacetophenone, these systems highlight the potential for advanced catalyst design to control isomer distribution.

Emerging and Sustainable Synthetic Approaches in Fluorinated Organic Chemistry

The field of organofluorine chemistry is rapidly evolving, with a strong emphasis on developing more sustainable and efficient synthetic methods. numberanalytics.com These emerging trends offer promising alternatives to traditional protocols for synthesizing fluorinated compounds like this compound.

Key Sustainable Approaches:

Eco-Friendly Reagents: There is a move towards using less toxic and more easily handled fluorinating agents. For instance, a novel quaternary ammonium-based fluorinating reagent (Bu₄NF(HFIP)₃) has been developed from common salts like potassium fluoride (B91410), offering reduced hygroscopicity and enhanced solubility. bioengineer.org This aligns with green chemistry principles by using readily available and less hazardous materials. bioengineer.orgeurekalert.orgsciencedaily.com

Electrochemical and Photochemical Methods: These techniques avoid the use of harsh chemical oxidants or reagents. numberanalytics.com Electrochemical fluorination, for example, uses an electric current to drive reactions, offering high selectivity under mild conditions. numberanalytics.combioengineer.org Photoredox catalysis can also be used to introduce trifluoromethyl groups under mild, room-temperature conditions. wikipedia.org

Solvent-Free and Aqueous-Phase Reactions: Reducing or eliminating organic solvents is a core tenet of green chemistry. acs.org Solvent-free Friedel-Crafts acylations have been successfully demonstrated using catalysts like zinc oxide or rare earth triflates. organic-chemistry.orgsioc-journal.cn Similarly, reactions in water are being explored, leveraging its unique properties to drive reactions under mild conditions. acs.org

Catalyst Innovation: The development of recyclable and highly efficient catalysts is another key area. Heterogeneous catalysts, such as those immobilized on silica gel or zeolites, simplify product purification and allow for catalyst reuse, reducing waste and cost. google.comresearchgate.net

These advanced methodologies, while not all yet applied directly to the synthesis of this compound, represent the future direction of fluorinated organic synthesis, promising more economical and environmentally benign pathways. numberanalytics.combioengineer.org

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluoro 2 Nitrophenyl Ethanone

Transformation of the Nitro Group: Reduction to Amino Functionality

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic chemistry. wikipedia.org In the case of 1-(4-Fluoro-2-nitrophenyl)ethanone, the nitro group can be readily reduced to an amino group, yielding 1-(2-amino-4-fluorophenyl)ethanone (B114301). This transformation is significant as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as the use of metals such as iron, tin, or zinc in an acidic medium. wikipedia.orgmasterorganicchemistry.com For instance, the use of iron in refluxing acetic acid is a well-established method for the reduction of aromatic nitro compounds. wikipedia.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄, which has been shown to effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com It is important to select the appropriate reducing agent to avoid the reduction of the ketone functionality. scispace.com While strong reducing agents like lithium aluminum hydride can reduce aromatic nitro groups, they may also lead to the formation of other products like azobenzenes. masterorganicchemistry.com

The resulting 1-(2-amino-4-fluorophenyl)ethanone is a versatile intermediate. The amino group can be further modified, for example, through acylation to form amides, which can serve as a protecting group or as a precursor for further synthetic elaborations. masterorganicchemistry.com

Reactions Involving the Ketone Carbonyl Moiety

The ketone carbonyl group in this compound is susceptible to nucleophilic attack. youtube.com These reactions are fundamental to aldehyde and ketone chemistry and allow for a wide range of molecular modifications. youtube.com

One common reaction is the reduction of the ketone to a secondary alcohol, 1-(4-fluoro-2-nitrophenyl)ethanol. This can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. scispace.com This reaction is generally selective for the carbonyl group, leaving the nitro group intact. scispace.com

The ketone can also undergo reactions with Grignard reagents or other organometallic compounds to form tertiary alcohols. Additionally, it can participate in condensation reactions, such as the formation of imines or enamines with primary or secondary amines, respectively. The ketone functionality also enables conjugation to biomolecules through reactions like oxime formation. chemshuttle.com

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro and acetyl groups, particularly at the ortho and para positions to the fluorine atom. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group, in this case, the fluoride (B91410) ion, on the aromatic ring. wikipedia.org

The mechanism of an SNAr reaction typically involves a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups, like the nitro group, is crucial for stabilizing this intermediate. wikipedia.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, and the cleavage of the C-F bond is not the rate-determining step. masterorganicchemistry.com This allows for the displacement of the fluorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for introducing new functional groups onto the aromatic ring. The reactivity in SNAr reactions is often greater for fluoroarenes compared to other haloarenes. masterorganicchemistry.com

Advanced Functionalization and Derivatization for Novel Molecular Scaffolds

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular structures, including various heterocyclic systems.

Derivatization for Complex Molecular Scaffolds

The functional groups of this compound can be sequentially or concurrently modified to build intricate molecular architectures. For example, the ketone can be derivatized first, followed by reduction of the nitro group and subsequent cyclization reactions. Alternatively, nucleophilic aromatic substitution can be performed to introduce a new substituent, which can then participate in further transformations. This multi-faceted reactivity allows for the construction of diverse and complex molecular scaffolds.

Formation of Heterocyclic Systems from this compound Precursors

The derivatives of this compound are key intermediates in the synthesis of various heterocyclic compounds. rsc.org For instance, the corresponding 1-(2-amino-4-fluorophenyl)ethanone, obtained from the reduction of the nitro group, is a common precursor for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles.

One-pot synthesis methods have been developed for the preparation of heterocyclic structures like 1,2,4-triazolidine-3,5-diones (urazoles) from aniline (B41778) derivatives, highlighting the utility of amino-functionalized aromatics in heterocyclic synthesis. organic-chemistry.org Furthermore, chalcones, which can be synthesized from acetophenones, are versatile precursors for a variety of heterocyclic compounds such as isoxazoles and pyrimidines through cyclization reactions with reagents like hydroxylamine (B1172632) or urea. researchgate.net The flexibility of the nitro group in functional group manipulations further expands the scope of nitro-containing compounds in the synthesis of heterocyclic systems. rsc.org

Spectroscopic Characterization and Theoretical Computational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 1-(4-Fluoro-2-nitrophenyl)ethanone.

Proton (¹H) and Carbon (¹³C) NMR Investigations

Proton (¹H) and Carbon (¹³C) NMR studies are fundamental in confirming the structural framework of this compound. In ¹H NMR, the aromatic protons exhibit characteristic shifts and coupling patterns due to the substitution on the phenyl ring. The acetyl group protons typically appear as a singlet in the aliphatic region.

For the related compound, 1-(3-fluoro-4-nitrophenyl)ethanone, the ¹H NMR spectrum in CDCl₃ shows a triplet at 8.06 ppm, and two doublets at 7.35 ppm and 7.30 ppm, corresponding to the aromatic protons. chemwhat.com The methyl protons of the acetyl group appear as a singlet. In the case of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the methyl protons of the acetyl group present as a singlet at 2.20 ppm, while the aromatic protons are observed as doublets at 7.52 ppm and 8.17 ppm. chegg.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the acetyl group is typically observed downfield. The aromatic carbons show distinct chemical shifts influenced by the fluorine and nitro substituents. For the similar compound 1-(4-Fluorophenyl)ethanone oxime, the carbon signals are well-resolved, allowing for unambiguous assignment. researchgate.net

¹H and ¹³C NMR Data for Related Compounds

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1-(3-fluoro-4-nitrophenyl)ethanone | CDCl₃ | 8.06 (t), 7.35 (d), 7.30 (d), 1.52 (d) chemwhat.com | Not specified |

| 4-hydroxy-4-(4-nitrophenyl)butan-2-one | Not specified | 2.20 (s, 3H), 2.85 (m, 2H), 3.73 (br s, 1H), 5.24 (m, 1H), 7.52 (d, 2H), 8.17 (d, 2H) chegg.com | Not specified |

| 2-nitro-1-phenylethanol | CDCl₃ | 7.46-7.36 (m, 5H), 5.42 (d, 1H), 4.63-4.43 (m, 2H), 2.88 (br, 1H) rsc.org | 70.0, 81.1, 122.2, 123.8, 125.5, 126.05, 126.09, 128.2, 128.3, 128.5, 131.6, 133.7 rsc.org |

Fluorine (¹⁹F) NMR for Chemical Shift Analysis and pH Sensitivity in Research

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orghuji.ac.il The ¹⁹F chemical shift of this compound is sensitive to its electronic environment. The position of the fluorine atom on the aromatic ring relative to the nitro and acetyl groups significantly influences its resonance frequency. For aryl fluorides (ArF), the chemical shift range is typically between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu

Research has shown that the chemical shift of fluorine can be sensitive to pH changes in certain molecules. For instance, 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG), a derivative, exhibits a ¹⁹F NMR chemical shift change of 5-10 ppm upon enzymatic hydrolysis, a process that is pH-dependent. nih.gov This suggests that the fluorine atom in such compounds can act as a reporter for pH variations in its local environment. nih.govnih.gov The electronegativity of the fluorine atom can also alter the ionization of nearby functional groups. nih.gov

¹⁹F NMR Chemical Shift Data for Reference Compounds

| Compound | Chemical Shift (ppm) relative to CFCl₃ |

| C₆H₅F | -113.5 ucsb.edu |

| p-FC₆H₄F | -106.0 ucsb.educolorado.edu |

| C₆F₆ | -164.9 ucsb.educolorado.edu |

| CF₃COOH | -76.55 colorado.edu |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman analysis are used to identify the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the ketone and nitro groups. chemshuttle.com The C=O stretching vibration of the ketone typically appears around 1700 cm⁻¹. chemshuttle.com The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. chemshuttle.com The C-F bond stretching vibration is also expected to be present.

In a study of a similar chalcone, (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one, the FT-IR spectrum showed a C=O stretching band at 1664.57 cm⁻¹. researchgate.net Analysis of various porphyrins also highlights characteristic vibrations for phenyl and pyrrole (B145914) rings in the FTIR spectra. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the chromophoric nitro group and the acetophenone (B1666503) moiety suggests that this compound will absorb in the UV region. A study on (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one showed UV-Vis absorption bands characterized by n→π* and π→π* transitions. researchgate.net The absorption spectrum of this related compound was found to be solvent-dependent, with a transition observed at 322 nm in DCM. researchgate.net

While the parent compound may not be strongly fluorescent, its derivatives can be utilized in the development of fluorescent probes for bioimaging applications. chemshuttle.com

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular weight of this compound is approximately 183.14 g/mol . chemshuttle.com Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to this mass. The fragmentation pattern would be expected to show characteristic losses of the acetyl group, nitro group, and other fragments, which helps in piecing together the molecular structure.

For the related compound 2-fluoro-1-(4-nitrophenyl)ethan-1-one, the predicted collision cross section values for various adducts have been calculated, which is a parameter determined by mass spectrometry. uni.lu

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecule's properties. DFT can be used to predict geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra.

In a study of 2'-fluoro-substituted acetophenone derivatives, DFT calculations were consistent with experimental findings from X-ray crystallography and NMR, confirming the preferred conformation of the molecules. acs.org For (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate its structural and electronic properties. researchgate.net These computational studies can predict vibrational frequencies that correlate well with experimental FT-IR and Raman spectra, aiding in the assignment of observed bands. researchgate.netnih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. libretexts.orgwikipedia.orgmalayajournal.org

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the ground state. malayajournal.org In a theoretical study, the energies of the HOMO and LUMO would be calculated, and their electron density distributions would be visualized. For a molecule like this compound, it would be expected that the HOMO is primarily located on the more electron-rich parts of the molecule, while the LUMO would be concentrated around the electron-withdrawing nitro group and the carbonyl group. This distribution of the frontier orbitals dictates the sites susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Vibrational Assignments

Theoretical calculations, typically using Density Functional Theory (DFT), are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are then correlated with the experimentally observed vibrational bands, allowing for a detailed assignment of each band to a specific molecular motion (e.g., stretching, bending, or torsion of specific bonds).

For this compound, characteristic vibrational modes would be expected for the carbonyl group (C=O), the nitro group (NO2), the carbon-fluorine bond (C-F), and the various vibrations of the phenyl ring. For instance, the C=O stretching vibration is typically a strong band in the IR spectrum. The symmetric and asymmetric stretching vibrations of the NO2 group are also characteristic and appear at distinct frequencies. chemshuttle.com A thorough theoretical study would provide a detailed table correlating the calculated and experimental vibrational frequencies and their corresponding assignments.

Investigation of Molecular Reactivity, Regioselectivity, and Stability

The molecular reactivity, regioselectivity (the preference for reaction at a particular position), and stability of this compound can be elucidated through various computational descriptors derived from theoretical calculations.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential would likely be located around the oxygen atoms of the carbonyl and nitro groups, while positive potential would be expected near the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group.

Applications in Advanced Organic and Medicinal Chemistry Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The molecular architecture of 1-(4-Fluoro-2-nitrophenyl)ethanone makes it an ideal precursor for constructing complex heterocyclic compounds. The ketone functional group serves as a reactive handle for initial cyclization reactions, while the nitro and fluoro groups can be subsequently modified to build out the final heterocyclic framework. Research has shown that nitrophenyl-containing compounds can undergo regioselective cyclocondensation reactions to produce intricate molecular systems. nih.gov For instance, synthetic pathways involving nitrophenyl precursors are utilized to create 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, a structural motif found in many biologically active alkaloids. nih.gov This demonstrates the utility of compounds like this compound as foundational building blocks for molecules with significant structural complexity. bldpharm.comfluorochem.co.uk

Role in the Development of Bioactive Molecules and Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is a key intermediate in the synthesis of various bioactive molecules. bldpharm.com It is particularly noted for its role in the production of nonsteroidal anti-inflammatory drugs (NSAIDs). chemshuttle.com The compound is used to construct the arylacetic acid portion characteristic of these drugs, with the fluoro and nitro substituents potentially enhancing the binding affinity of the final molecule to cyclooxygenase (COX) enzymes. chemshuttle.com

Furthermore, its ketone functionality allows for conjugation to biomolecules, leading to its use in the development of fluorescent probes for bioimaging applications through the formation of oximes. chemshuttle.com The broader class of p-fluoronitrobenzene compounds, to which it belongs, are recognized as important intermediates for manufacturing various medicines. google.com

Utility in Agrochemical Research and Development

The utility of this compound extends into the agrochemical sector. Compounds within the p-fluoronitrobenzene class are widely applied as intermediates in the synthesis of agricultural chemicals, including high-efficiency herbicides. google.com The specific combination of the fluoro and nitro groups on the aromatic ring makes this compound a valuable building block for developing new active ingredients for crop protection products.

Contribution to Materials Science: Development of Specialty Chemicals and Functional Materials

In materials science, this compound functions as a monomer in the creation of advanced polymers. chemshuttle.com It is specifically used in the preparation of polyurethane foams with enhanced properties. chemshuttle.com The incorporation of this monomer into the polymer structure, particularly due to its fluorine content, contributes to improved flame retardancy and greater thermal stability in the final material. chemshuttle.com This makes it a valuable component in the production of specialty polymers where high performance and safety are required.

Application in Coordination Chemistry and Catalytic Systems

The functional groups present in this compound, specifically the oxygen atoms of the ketone and nitro groups, give it the potential to act as a ligand in coordination chemistry. These sites can coordinate with metal ions to form new metal complexes. Such complexes are often investigated for their potential applications in catalysis. While specific, widespread applications in catalysis are not extensively documented in the literature, its structure makes it a candidate for research into the design of novel catalytic systems.

Analytical Methodologies and Derivatization Research

Principles of Derivatization for Chromatographic Analysis of Related Compounds

Derivatization in chromatography is a strategic chemical modification of an analyte to improve its analytical performance. nih.govnih.gov The primary goals of this process are to increase the volatility and thermal stability of polar compounds for gas chromatography (GC) and to enhance the detector response for both GC and high-performance liquid chromatography (HPLC). bldpharm.combldpharm.com For a compound like 1-(4-Fluoro-2-nitrophenyl)ethanone, derivatization can address challenges associated with its polarity, which is influenced by the ketone and nitro functional groups.

The main principles of derivatization revolve around targeting specific functional groups with a derivatizing reagent. sigmaaldrich.com For GC analysis, the goal is often to replace active hydrogens, such as those on hydroxyl or amine groups, with less polar, more stable moieties. sigmaaldrich.com This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and preventing thermal decomposition during analysis. sigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. bldpharm.comsigmaaldrich.com

For HPLC analysis, derivatization is typically employed to introduce a "tag" into the analyte molecule. bldpharm.com This tag is a chromophore or fluorophore that significantly enhances the compound's detectability by UV-Visible or fluorescence detectors, respectively. nih.govbldpharm.com This is especially useful for analytes that lack a strong native chromophore or are present at trace levels.

In the context of nitroaromatic compounds, a common strategy to enhance sensitivity, particularly for mass spectrometry (MS) detection, is the reduction of the nitro group to an amine. nih.govnih.govbldpharm.com The resulting aromatic amine is more readily ionizable, leading to a stronger signal in the mass spectrometer. nih.govnih.gov For the ketone functional group, derivatization often involves condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632) reagents to form hydrazones or oximes, respectively. jocpr.com These derivatives can be designed to incorporate a UV-absorbing or fluorescent tag, thereby improving detection limits.

Application of Specific Derivatizing Reagents in Analytical Chemistry

The dual functionality of this compound—a ketone and a nitroaromatic system—allows for a variety of specific derivatization approaches. The choice of reagent depends on the analytical technique to be employed (GC or HPLC) and the desired outcome (e.g., increased volatility or enhanced detection).

For the Ketone Functional Group:

A widely used class of reagents for derivatizing ketones are hydrazines. jocpr.com 2,4-Dinitrophenylhydrazine (DNPH) is a prominent example, reacting with ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly colored and possess a strong chromophore, making them ideal for HPLC-UV analysis. Other fluorescent hydrazine reagents, such as dansyl hydrazine, can be used to introduce a fluorescent tag, enabling highly sensitive detection.

Hydroxylamine reagents, such as O-methylhydroxylamine HCl, react with ketones to form oximes. sigmaaldrich.com This reaction is effective for a range of keto-containing compounds and can improve their chromatographic properties. sigmaaldrich.com

For the Nitroaromatic Functional Group:

A key derivatization strategy for nitroaromatic compounds is the chemical reduction of the nitro group to an amine. nih.govnih.gov This conversion is significant because the resulting amine is more basic and can be readily protonated, which dramatically enhances its ionization efficiency for LC-MS analysis in positive ion mode. nih.govnih.gov Reagents such as zinc in the presence of ammonium (B1175870) formate (B1220265) can achieve this reduction under mild conditions that are compatible with other functional groups like ketones and aryl halides. nih.gov Once converted to the corresponding amine, further derivatization with reagents like dansyl chloride can introduce a fluorescent tag, further boosting sensitivity. nih.gov

For GC analysis, silylation reagents can be employed if the nitroaromatic compound also contains a hydroxyl group, which is not the case for the parent compound this compound. However, if a synthetic intermediate or a metabolite possesses a hydroxyl group, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile and thermally stable derivatives.

The following table summarizes potential derivatizing reagents applicable to the functional groups found in this compound:

| Functional Group | Reagent Class | Specific Reagent Example | Purpose of Derivatization | Applicable Analytical Technique |

| Ketone | Hydrazine | 2,4-Dinitrophenylhydrazine (DNPH) | Introduce chromophore | HPLC-UV |

| Ketone | Fluorescent Hydrazine | Dansyl Hydrazine | Introduce fluorophore | HPLC-Fluorescence, LC-MS |

| Ketone | Hydroxylamine | O-Methylhydroxylamine HCl | Improve chromatographic properties | GC, GC-MS |

| Nitro | Reducing Agent | Zinc / Ammonium Formate | Convert to ionizable amine | LC-MS |

| Resulting Amine | Fluorescent Label | Dansyl Chloride | Introduce fluorophore | HPLC-Fluorescence, LC-MS |

Advanced Chromatographic and Detection Techniques for Derivatized Compounds

The analysis of derivatized forms of this compound can be significantly enhanced by employing advanced chromatographic and detection techniques. These methods offer improved resolution, sensitivity, and specificity, which are crucial for complex sample matrices.

Advanced Chromatographic Techniques:

Multidimensional chromatography stands out for its ability to resolve highly complex mixtures. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) and two-dimensional liquid chromatography (2D-LC) provide a substantial increase in peak capacity compared to their one-dimensional counterparts. For instance, a volatile derivative of this compound could be separated in a GC×GC system using a nonpolar column in the first dimension and a polar column in the second, separating it from matrix interferences based on two different physicochemical properties. Similarly, 2D-LC could be used to separate a DNPH derivative from other carbonyl compounds in a complex sample.

Advanced Detection Techniques:

Mass spectrometry (MS) is a powerful detector that, when coupled with chromatography (GC-MS or LC-MS), provides structural information and high selectivity. For derivatized compounds, MS detection is particularly advantageous. For example, the reduction of the nitro group in this compound to an amine would yield a derivative that is highly responsive in electrospray ionization (ESI) MS, leading to low detection limits. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring characteristic fragmentation patterns of the derivatized analyte, which helps to eliminate false positives from matrix interferences. nih.gov

The electron capture detector (ECD) is another highly sensitive detector for GC, especially for compounds containing electronegative atoms like halogens and nitro groups. Derivatization of the ketone group with a reagent containing additional halogens, such as a pentafluorobenzyl-containing moiety, can further enhance the ECD response, making it an excellent choice for trace-level analysis in environmental or biological samples. sigmaaldrich.com

Fluorescence detection, when used with HPLC, offers exceptional sensitivity for analytes that are naturally fluorescent or have been derivatized with a fluorescent tag. The use of a derivatizing agent like dansyl hydrazine or dansyl chloride would allow for the highly sensitive quantification of this compound. nih.gov

The table below outlines advanced techniques suitable for the analysis of derivatized this compound:

| Technique | Principle | Application to Derivatized Compound |

| GC×GC | Two-dimensional gas chromatography with different column selectivities. | Provides enhanced resolution for volatile derivatives (e.g., oximes) in complex matrices. |

| 2D-LC | Two-dimensional liquid chromatography with different separation modes. | Separates tagged derivatives (e.g., DNPH-hydrazones) from interfering compounds. |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. nih.gov | Offers high sensitivity and structural confirmation for derivatives, especially amine-derivatives from nitro reduction. nih.gov |

| GC-ECD | Gas chromatography with an electron capture detector. | Provides high sensitivity for the native compound and halogenated derivatives. |

| HPLC-Fluorescence | High-performance liquid chromatography with a fluorescence detector. | Enables ultra-sensitive detection of fluorescently tagged derivatives (e.g., dansyl derivatives). |

Q & A

Q. What are the key physicochemical properties of 1-(4-Fluoro-2-nitrophenyl)ethanone relevant to experimental design?

While direct data for this compound is limited in the provided evidence, analogous fluorinated acetophenones offer insights. For example, 4'-fluoroacetophenone (C₈H₇FO) has a boiling point of 469.2 K . The nitro and fluoro substituents in this compound likely increase polarity and reduce solubility in non-polar solvents. Structural studies of similar compounds (e.g., 1-(4-fluorophenyl) derivatives) reveal planar aromatic rings with substituents influencing intermolecular interactions .

*Note: Values from structurally similar compounds; experimental validation is recommended.

Q. What synthetic routes are commonly employed for preparing this compound?

Friedel-Crafts acylation is a viable method, where an acyl chloride reacts with a fluorinated aromatic precursor (e.g., 4-fluoro-2-nitrobenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative approaches include nitration of pre-acylated intermediates. For example, 1-(2-amino-5-fluorophenyl)ethanone derivatives are synthesized via literature-reported methods involving acetyl protection and subsequent nitration . Key steps:

- Use anhydrous conditions to prevent catalyst deactivation.

- Monitor reaction progress via TLC or HPLC to avoid over-nitration.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in Friedel-Crafts acylation for this compound?

- Catalyst loading : AlCl₃ (1.2–1.5 eq.) maximizes electrophilic activation while minimizing side reactions .

- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilicity of the acylating agent.

- Temperature : Moderate heating (40–60°C) balances reaction rate and selectivity.

- Workup : Quench with ice-cold HCl to hydrolyze intermediates and recover the catalyst.

Q. What advanced analytical techniques confirm structural integrity and purity?

- X-ray crystallography : Resolves nitro and fluoro substituent orientations (e.g., bond angles and dihedral angles) .

- Mass spectrometry (EI) : Fragmentation patterns validate molecular ions (e.g., m/z 209 for C₈H₅FNO₃⁺) .

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 190–210 ppm) .

Q. How should researchers address discrepancies in thermodynamic data for fluorinated acetophenones?

- Source validation : Cross-reference NIST data with peer-reviewed studies to identify outliers.

- Experimental replication : Measure boiling points via differential scanning calorimetry (DSC) or gas chromatography.

- Computational modeling : Density Functional Theory (DFT) predicts substituent effects on properties like vapor pressure .

Q. What safety protocols are critical for handling nitro- and fluoro-substituted aromatic ketones?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (P262) .

- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental hazards .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic attacks to the meta position and deactivating the ring. This reduces reactivity in SNAr (nucleophilic aromatic substitution) unless activated by ortho/para electron-withdrawing groups. The fluoro substituent (-F) further polarizes the ring, enhancing electrophilicity at specific sites. Experimental studies on similar compounds show nitro groups stabilize transition states in reduction reactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.